molecular formula C7H6N2OS B2974175 4-(2-Thienyl)-1,3-dihydro-2H-imidazol-2-one CAS No. 1443383-45-6

4-(2-Thienyl)-1,3-dihydro-2H-imidazol-2-one

Cat. No.: B2974175
CAS No.: 1443383-45-6
M. Wt: 166.2
InChI Key: NPOPKXAUKLUQJQ-UHFFFAOYSA-N
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Description

4-(2-Thienyl)-1,3-dihydro-2H-imidazol-2-one is a synthetic imidazole-based heterocyclic compound of significant interest in medicinal chemistry and neuroscience research. This compound features a core imidazol-2-one structure substituted with a 2-thienyl group at the 4-position, a configuration that is explored in the design of potent prolyl oligopeptidase (PREP) inhibitors . PREP is a serine protease implicated in the regulation of neuropeptides and, more recently, in protein-protein interactions that influence processes like alpha-synuclein aggregation and autophagy . Inhibiting PREP is a recognized therapeutic strategy in preclinical research for neurodegenerative diseases such as Parkinson's and Alzheimer's disease . The 2-imidazole moiety is known to be a highly potent pharmacophore for inhibiting PREP's proteolytic activity, potentially through a non-covalent binding interaction with a key histidine residue (His680) in the enzyme's active site . The specific incorporation of the 2-thienyl group is a common structural modification in drug discovery, as seen in related PREP inhibitors where it serves as a bioisostere for phenyl rings, potentially optimizing the compound's physicochemical properties and binding affinity . This makes this compound a valuable chemical building block for researchers developing and studying novel inhibitors to dissect the complex roles of PREP in health and disease. This product is intended for research applications in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

4-thiophen-2-yl-1,3-dihydroimidazol-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c10-7-8-4-5(9-7)6-2-1-3-11-6/h1-4H,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPOPKXAUKLUQJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CNC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Thienyl)-1,3-dihydro-2H-imidazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-thiophenecarboxaldehyde with glycine in the presence of a suitable catalyst to form the intermediate Schiff base, which is then cyclized to yield the desired imidazolone compound. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

4-(2-Thienyl)-1,3-dihydro-2H-imidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding thiol derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Thienyl)-1,3-dihydro-2H-imidazol-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Thienyl)-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thienyl group can engage in π-π interactions with aromatic residues in proteins, while the imidazolone ring can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Anticonvulsant Activity : Phenyl and benzyl substituents at position 1 (e.g., 3g, 3e) enhance activity in maximal electroshock (MES) tests, while the thienyl analog’s efficacy remains unexplored .
  • Cardiotonic Effects: Aroyl substituents (e.g., 4-methoxybenzoyl in compound 6) improve inotropic potency, suggesting electron-withdrawing groups enhance cardiac activity. The thienyl group’s electron-rich nature may offer divergent effects .
  • Antimicrobial Potential: Thienyl-containing fused heterocycles (e.g., quinazolinones) show notable antimicrobial activity, implying the thienyl group may synergize with other pharmacophores .

Structural and Electronic Effects

  • Thienyl vs. Phenyl : The 2-thienyl group introduces a smaller, sulfur-containing aromatic ring compared to phenyl. This may alter π-π stacking interactions and metabolic stability due to sulfur’s electronegativity.
  • Aroyl vs. Alkyl Substituents : Aroyl groups (e.g., 4-methoxybenzoyl) enhance cardiotonic activity via resonance effects, whereas alkyl groups (e.g., methyl) may improve bioavailability but reduce target affinity .
  • Synthetic Accessibility : Microwave-assisted and multi-component reactions (e.g., ) enable efficient synthesis of complex imidazolone derivatives, including thienyl-substituted analogs.

Pharmacokinetic Considerations

  • Solubility: Alkyl and morpholino substituents (e.g., compound 8 in ) improve water solubility, whereas aromatic groups like thienyl may reduce it.

Biological Activity

4-(2-Thienyl)-1,3-dihydro-2H-imidazol-2-one is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a thienyl group attached to a dihydro-imidazole ring, which contributes to its biological activity. The imidazole moiety is known for its role in various biological systems, making it a valuable scaffold for drug development.

Antimicrobial Activity

Research has demonstrated that compounds containing the thienyl-imidazole structure exhibit significant antimicrobial properties. For instance, derivatives of imidazole have shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM .

Table 1: Antimicrobial Activity of Thienyl-Imidazole Derivatives

CompoundTarget OrganismMIC (μM)
Compound AStaphylococcus aureus15.625
Compound BEscherichia coli62.5
Compound CEnterococcus faecalis125

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. In vitro assays have indicated that this compound can inhibit the proliferation of several cancer cell lines, including breast carcinoma (T47D) and colon carcinoma (HT-29). The cytotoxicity was evaluated using the MTT assay, revealing promising results with IC50 values in the micromolar range .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (μM)
T47D (Breast)19.5
HT-29 (Colon)25.0
Jurkat E6.1 (T-cell leukemia)30.0

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of thienyl-imidazoles, particularly their ability to inhibit neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in neurodegenerative diseases. Compounds derived from this scaffold have shown IC50 values as low as 30 nM, indicating strong inhibition . Moreover, these compounds have been reported to reduce the release of pro-inflammatory cytokines in neuronal cultures, suggesting potential therapeutic applications in conditions such as Alzheimer's disease.

Case Studies

Case Study 1: Anticancer Evaluation
A study conducted on a series of thienyl-imidazole derivatives assessed their anticancer activity against various human cancer cell lines. The most active compound demonstrated an IC50 value of 19.5 μM against the SK-OV-3 ovarian cancer cell line, showcasing significant potential for further development as an anticancer agent .

Case Study 2: Neuroprotection in Animal Models
In an animal model of brain injury, a thienyl-imidazole derivative was administered to assess its effects on astrocyte-derived extracellular vesicle release. The results indicated a dose-dependent inhibition of vesicle release in treated animals compared to controls, suggesting that this compound could mitigate neuroinflammation .

Q & A

Q. What are the optimal synthetic routes for 4-(2-thienyl)-1,3-dihydro-2H-imidazol-2-one, and how can intermediates be characterized?

Methodological Answer: The compound can be synthesized via cyclocondensation of thiophene-2-carbaldehyde with urea derivatives under acidic conditions, as suggested by analogous imidazolone syntheses. For example, multi-component reactions involving thiourea and aldehydes (e.g., thiophene derivatives) in ethanol with catalytic HCl yield imidazolones . Key intermediates should be characterized using 1H^1H-NMR (to confirm thiophene proton integration at δ 6.8–7.2 ppm) and FTIR (to detect C=O stretching at ~1700 cm1^{-1}) .

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer: Referencing structurally similar imidazolones (e.g., 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole), use nitrile gloves (EN374 standard) and P95 respirators when handling powders. Store in amber glass vials under inert gas (N2_2) at –20°C to prevent oxidation of the thiophene moiety. Monitor stability via HPLC (C18 column, acetonitrile/water mobile phase) to detect degradation products .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is definitive for resolving the imidazolone ring conformation and thiophene orientation (as seen in analogous compounds ). Complement with 13C^{13}C-NMR to identify carbonyl carbons (~155 ppm) and heteronuclear correlation spectroscopy (HSQC) to assign proton-carbon connectivity.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer: Discrepancies may arise from polymorphic forms or solvent impurities. Use differential scanning calorimetry (DSC) to identify polymorphs and dynamic vapor sorption (DVS) to assess hygroscopicity. For solubility studies, employ shake-flask methods with HPLC quantification under controlled pH (e.g., phosphate buffers) and temperature (25°C ± 0.5°C) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer: Based on structurally related imidazolones (e.g., angiotensin II receptor antagonists), use radioligand binding assays (e.g., 3H^3H-labeled antagonists) to assess receptor affinity. For anti-inflammatory activity, measure inhibition of cyclooxygenase-2 (COX-2) via ELISA or fluorometric assays . Validate cytotoxicity using MTT assays on HEK-293 cells .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

Methodological Answer: Perform molecular docking (AutoDock Vina) to map interactions between the thiophene moiety and hydrophobic pockets of target proteins (e.g., kinases). Use molecular dynamics (MD) simulations (GROMACS) to assess stability of ligand-receptor complexes over 100 ns. Prioritize derivatives with lower binding free energies (ΔG < –8 kcal/mol) and synthetic feasibility .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

Methodological Answer: Optimize reaction stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to urea) and employ flow chemistry to enhance mixing. Monitor byproducts via LC-MS (ESI+ mode) and isolate using preparative HPLC with a phenyl-hexyl column. For persistent impurities, introduce scavenger resins (e.g., QuadraPure™) during workup .

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